(+)-Dicrotaline
Overview
Description
(+)-Dicrotaline is a macrocyclic pyrrolizidine alkaloid known for its unique chemical structure and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Dicrotaline can be synthesized through a tin-mediated one-step lactonization process. This method involves the use of retronecine, a type of pyrrolizidine alkaloid, and the trimethylsilyl ether of 3-hydroxy-3-methylglutaric anhydride. The reaction yields a mixture of monoesters, which are then lactonized using pyridine-2-thiol esters to produce dicrotaline .
Industrial Production Methods
The use of tin-mediated lactonization offers a streamlined approach that could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(+)-Dicrotaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various epimers and derivatives of dicrotaline, which have distinct chemical and biological properties .
Scientific Research Applications
(+)-Dicrotaline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic alkaloids and their synthesis.
Biology: Investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of dicrotaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Retronecine: A precursor in the synthesis of dicrotaline.
Monocrotaline: Another pyrrolizidine alkaloid with similar biological properties.
Senecionine: A structurally related compound with distinct toxicological effects.
Uniqueness of (+)-Dicrotaline
This compound’s unique macrocyclic structure and its ability to undergo various chemical reactions make it a valuable compound for research.
Properties
IUPAC Name |
5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPYMMHMYIYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-87-5 | |
Record name | (+)-Dicrotaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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